REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[C:15]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:14]=[CH:13][C:5]=1[C:6](N1C=NC=N1)=[O:7])([O-:3])=[O:2].[C:21]1(=[O:28])[CH2:26][CH2:25][CH2:24][C:23](=[O:27])[CH2:22]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:1]([C:4]1[CH:16]=[C:15]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:14]=[CH:13][C:5]=1[C:6]([CH:22]1[C:23](=[O:27])[CH2:24][CH2:25][CH2:26][C:21]1=[O:28])=[O:7])([O-:3])=[O:2] |f:2.3.4|
|
Name
|
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
|
Quantity
|
666 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)N2N=CN=C2)C=CC(=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
254 mg
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
419 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C2C(CCCC2=O)=O)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.789 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |